molecular formula C12H13NO3 B14686481 2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid CAS No. 34283-37-9

2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid

Katalognummer: B14686481
CAS-Nummer: 34283-37-9
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: JAHYQZBKMAXLAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of an amino group attached to a benzene ring, which is further substituted with a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid typically involves the condensation of 2-aminobenzoic acid with 4-oxopentanal under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete condensation. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like acyl chlorides, alkyl halides, and anhydrides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Anthranilic acid:

    Benzoic acid: A simpler aromatic carboxylic acid without the amino group.

    Salicylic acid: Contains a hydroxyl group instead of an amino group on the benzene ring.

Uniqueness

2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid is unique due to the presence of both the amino and 4-oxopentanal groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

34283-37-9

Molekularformel

C12H13NO3

Molekulargewicht

219.24 g/mol

IUPAC-Name

2-(4-oxopentan-2-ylideneamino)benzoic acid

InChI

InChI=1S/C12H13NO3/c1-8(7-9(2)14)13-11-6-4-3-5-10(11)12(15)16/h3-6H,7H2,1-2H3,(H,15,16)

InChI-Schlüssel

JAHYQZBKMAXLAG-UHFFFAOYSA-N

Kanonische SMILES

CC(=NC1=CC=CC=C1C(=O)O)CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.